1,2,4-Benzenetriamine, 5-methyl-
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Overview
Description
2,4,5-Triaminotoluene is an organic compound with the molecular formula C7H11N3. It is a derivative of toluene, where three amino groups are substituted at the 2, 4, and 5 positions on the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Triaminotoluene can be synthesized through the reduction of 2,4,5-trinitrotoluene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst under atmospheric pressure . The reaction conditions must be carefully controlled to ensure complete reduction of the nitro groups to amino groups.
Industrial Production Methods: In industrial settings, the production of 2,4,5-Triaminotoluene often involves the catalytic hydrogenation of 2,4,5-trinitrotoluene. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triaminotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Acylated or alkylated derivatives of 2,4,5-Triaminotoluene.
Scientific Research Applications
2,4,5-Triaminotoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Research into its biological activity and potential use in pharmaceuticals is ongoing.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,4,5-Triaminotoluene exerts its effects involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the chemical environment in which it is used .
Comparison with Similar Compounds
2,4,6-Triaminotoluene: Similar structure but with amino groups at the 2, 4, and 6 positions.
2,4-Diaminotoluene: Contains two amino groups at the 2 and 4 positions.
2,5-Diaminotoluene: Contains two amino groups at the 2 and 5 positions.
Uniqueness: 2,4,5-Triaminotoluene is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in certain industrial and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-methylbenzene-1,2,4-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPRNVZNPMWDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181948 |
Source
|
Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27530-46-7 |
Source
|
Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetriamine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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